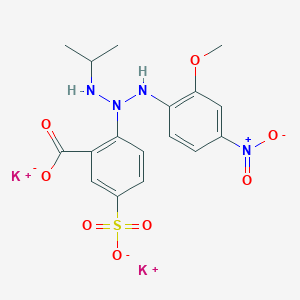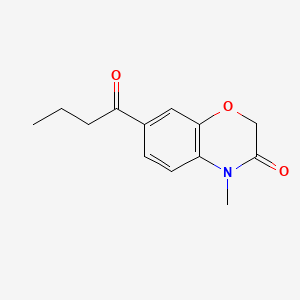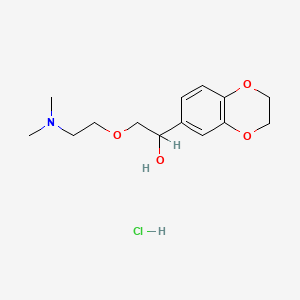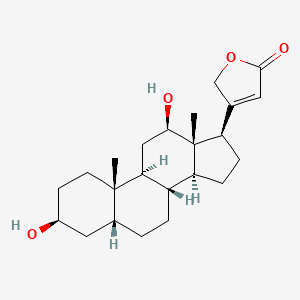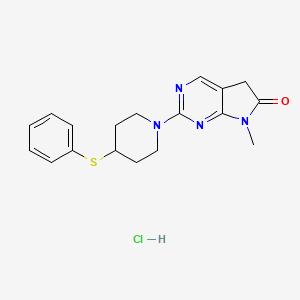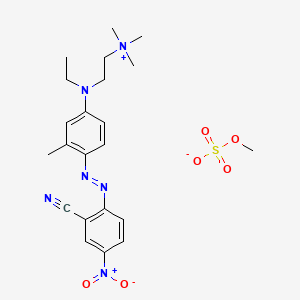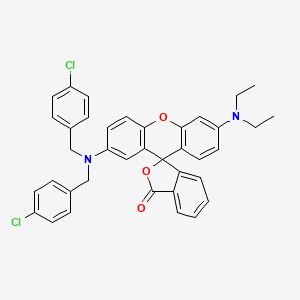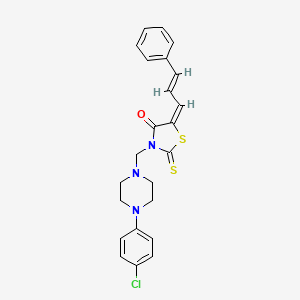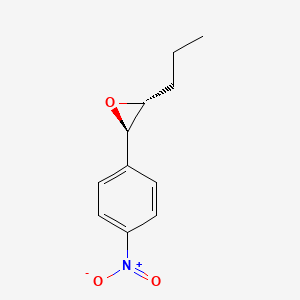
1,2-Epoxy-1-(4-nitrophenyl)pentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Epoxy-3-(paranitrophenyl)propane is an organic compound that belongs to the class of epoxides. It is characterized by the presence of an oxirane ring (epoxide group) attached to a propane chain, which is further substituted with a paranitrophenyl group. This compound is known for its reactivity and is used in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Epoxy-3-(paranitrophenyl)propane can be synthesized through the epoxidation of allyl paranitrophenyl ether. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
In industrial settings, the production of 1,2-Epoxy-3-(paranitrophenyl)propane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1,2-Epoxy-3-(paranitrophenyl)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The nitro group on the paranitrophenyl moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, to form diols
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in polar solvents like ethanol or water.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding alcohols, amines, or thiols, depending on the nucleophile used.
Reduction: The major product is 1,2-Epoxy-3-(paraaminophenyl)propane.
Oxidation: The major product is the corresponding diol
科学的研究の応用
1,2-Epoxy-3-(paranitrophenyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules through epoxide ring-opening reactions.
Biology: The compound is used to study enzyme mechanisms, especially those involving epoxide hydrolases.
Medicine: It serves as a model compound to investigate the metabolism of epoxides in biological systems.
Industry: It is used in the production of polymers and as a cross-linking agent in the manufacture of epoxy resins .
作用機序
The mechanism of action of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reactivity of the epoxide ring. The compound acts as an electrophile, reacting with nucleophiles such as amino acids in proteins. This reactivity is utilized in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation. The nitro group on the paranitrophenyl moiety can also participate in redox reactions, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
1,2-Epoxy-3-phenoxypropane: Similar structure but lacks the nitro group on the phenyl ring.
1,2-Epoxy-3-(parachlorophenyl)propane: Similar structure but has a chlorine atom instead of a nitro group on the phenyl ring.
1,2-Epoxy-3-(parabromophenyl)propane: Similar structure but has a bromine atom instead of a nitro group on the phenyl ring
Uniqueness
1,2-Epoxy-3-(paranitrophenyl)propane is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in studies involving redox reactions and enzyme inhibition, where the nitro group plays a crucial role in the compound’s activity .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
(2S,3R)-2-(4-nitrophenyl)-3-propyloxirane |
InChI |
InChI=1S/C11H13NO3/c1-2-3-10-11(15-10)8-4-6-9(7-5-8)12(13)14/h4-7,10-11H,2-3H2,1H3/t10-,11+/m1/s1 |
InChIキー |
JMIOGKAUHLHRKF-MNOVXSKESA-N |
異性体SMILES |
CCC[C@@H]1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


